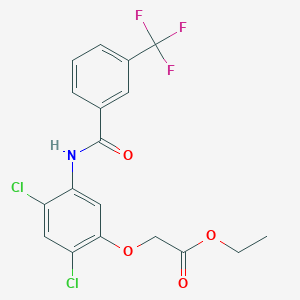
Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C18H14Cl2F3NO4 and its molecular weight is 436.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H14Cl2F3NO4 and features a complex structure characterized by multiple functional groups, including dichloro and trifluoromethyl substituents. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of various precursors under controlled conditions. For instance, the synthesis may start with 2,4-dichloro-5-fluorobenzoyl chloride reacting with an amine derivative in the presence of a suitable solvent and base to form the desired product. The detailed synthetic pathway has been documented in various patents and research articles .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives of this compound have shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the WHO .
| Compound | Activity | Target Pathogen |
|---|---|---|
| This compound | Moderate | Acinetobacter baumannii |
| Similar Derivative | High | Pseudomonas aeruginosa |
The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Research suggests that the presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
Case Studies
- Dopamine Receptor Interaction : A study examined related compounds for their agonistic activity on dopamine receptors. It was found that certain analogs displayed selective agonist activity for D2 receptors over D3 receptors, indicating potential applications in treating neurological disorders .
- Cancer Research : The compound's structural analogs have been evaluated for anticancer properties. A notable finding was that some derivatives exhibited IC50 values in the nanomolar range against leukemia cell lines, suggesting promising therapeutic potential .
Eigenschaften
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO4/c1-2-27-16(25)9-28-15-8-14(12(19)7-13(15)20)24-17(26)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPUHHILPYXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














